N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a useful research compound. Its molecular formula is C28H23N3O6 and its molecular weight is 497.507. The purity is usually 95%.
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Scientific Research Applications
Antagonist Radioligand for Human A2B Adenosine Receptors
A study conducted by Baraldi et al. (2004) introduced MRE 2029-F20 as a selective antagonist ligand for A2B adenosine receptors. This compound serves as a radioligand and represents a tool for the pharmacological characterization of the human A2B adenosine receptor subtype. The compound's binding affinity and specificity towards A2B receptors underline its potential in scientific research applications, particularly in understanding receptor functions and in drug development processes related to adenosine receptors (Baraldi et al., 2004).
Antimicrobial and Cytotoxic Activity of Novel Compounds
Another study by Noolvi et al. (2014) synthesized and evaluated a series of novel compounds for their antimicrobial and cytotoxic activities. The research highlights the significance of novel organic compounds in developing therapeutic agents against microbial infections and cancer. Such studies are crucial for expanding the arsenal of drugs with improved efficacy and safety profiles (Noolvi et al., 2014).
Crystal Structure Analysis
Research by Magerramov et al. (2010) focused on the crystal structure of ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7] trideca-2(7),3,5-trien-13-carboxylate, providing valuable insights into the conformational properties of complex organic structures. Such studies are essential for understanding the physical and chemical properties of new compounds, which is a fundamental aspect of material science and drug design (Magerramov et al., 2010).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c32-24(29-15-19-10-11-22-23(14-19)36-17-35-22)16-31-25-20-8-4-5-9-21(20)37-26(25)27(33)30(28(31)34)13-12-18-6-2-1-3-7-18/h1-3,6-7,10-11,14,20-21,25-26H,4-5,8-9,12-13,15-17H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIAEXNDYOZXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC5=C(C=C4)OCO5)CCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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